molecular formula C24H28N8O2 B607652 4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide CAS No. 959754-85-9

4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide

Cat. No.: B607652
CAS No.: 959754-85-9
M. Wt: 460.5 g/mol
InChI Key: DLGZLIXYVSQGOX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GLPG0259, also known as Galapagos MAPKAPK5 inhibitor D, is a small-molecule inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 5 (MAPKAPK5) . MAPKAPK5 is a kinase enzyme that plays a crucial role in important inflammatory pathways .

Mode of Action

GLPG0259 acts as an ATP-competitive inhibitor of MAPKAPK5 . By inhibiting MAPKAPK5, GLPG0259 interferes with the kinase’s ability to phosphorylate its substrates, thereby disrupting the downstream signaling events that lead to inflammation .

Biochemical Pathways

The inhibition of MAPKAPK5 by GLPG0259 affects several biochemical pathways involved in inflammation and bone degradation . This represents a novel mechanism of action in the treatment of inflammatory diseases such as rheumatoid arthritis .

Pharmacokinetics

The pharmacokinetics of GLPG0259 were characterized in healthy male subjects. The absorption of GLPG0259 was found to be slow, with a decrease in the absorption rate with increasing dose . The elimination of GLPG0259 was also decreased, with an apparent terminal elimination half-life of 26.0 hours . The exposure to GLPG0259 increased in proportion to the dose over a 30–150 mg single-dose range and a 25–75 mg repeated-dose range . These pharmacokinetic properties support a once-daily oral regimen in patients .

Result of Action

The molecular and cellular effects of GLPG0259’s action include the reduction of several mediators of inflammation and bone degradation . In a phase ii clinical trial, no significant difference was observed between the glpg0259-treated group and the placebo-treated group in terms of the percentage of subjects achieving the primary efficacy variable of acr20 or the secondary efficacy variables (acr50, acr70 and disease activity score 28) at week 12 .

Action Environment

The action, efficacy, and stability of GLPG0259 can be influenced by various environmental factors. For instance, the effect of food on the oral bioavailability of GLPG0259 was evaluated in clinical studies . .

Chemical Reactions Analysis

GLPG0259 undergoes various chemical reactions, including:

Comparison with Similar Compounds

GLPG0259 is unique in its specific inhibition of MAPKAPK5. Similar compounds include other kinase inhibitors that target different enzymes within the MAPK signaling pathway. Some of these compounds include:

GLPG0259 stands out due to its selectivity for MAPKAPK5, making it a valuable tool for studying this specific kinase and its role in inflammation .

Properties

IUPAC Name

4-[8-[4-(4-tert-butylpiperazin-1-yl)anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2/c1-24(2,3)31-10-8-30(9-11-31)18-6-4-17(5-7-18)29-22-23-27-15-28-32(23)19(13-26-22)16-12-20(21(25)33)34-14-16/h4-7,12-15H,8-11H2,1-3H3,(H2,25,33)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGZLIXYVSQGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(N4C3=NC=N4)C5=COC(=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727232
Record name 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959754-85-9
Record name 4-{8-[4-(4-tert-Butylpiperazin-1-yl)anilino][1,2,4]triazolo[1,5-a]pyrazin-5-yl}furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Reactant of Route 5
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide
Reactant of Route 6
4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide

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